molecular formula C14H20N4O B2768079 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone CAS No. 2108287-80-3

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone

Cat. No.: B2768079
CAS No.: 2108287-80-3
M. Wt: 260.341
InChI Key: ANONOUOZOCZYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone features a bicyclo[3.2.1]octane core substituted with a 2H-1,2,3-triazol-2-yl group at position 3 and a cyclobutylmethanone moiety at the bridgehead nitrogen. The stereochemistry (1R,5S) is critical for its conformational stability and interactions with biological targets. This scaffold is structurally related to nortropane alkaloids, which are known for diverse pharmacological activities, including central nervous system (CNS) modulation and kinase inhibition .

Key structural attributes include:

  • Triazole substituent: The 2H-triazol-2-yl group provides a planar, electron-rich heterocycle capable of hydrogen bonding and π-π interactions.
  • Cyclobutylmethanone: The cyclobutyl group introduces steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability.

Properties

IUPAC Name

cyclobutyl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-14(10-2-1-3-10)17-11-4-5-12(17)9-13(8-11)18-15-6-7-16-18/h6-7,10-13H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANONOUOZOCZYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a bicyclic azabicyclo[3.2.1]octane core with a triazole moiety and a cyclobutyl group, contributing to its unique pharmacological profile. The molecular formula is C15H20N4OC_{15}H_{20}N_4O with a molecular weight of approximately 284.35 g/mol.

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its inhibitory effects on several targets, including:

  • N-acylethanolamine acid amidase (NAAA) : This enzyme is involved in the metabolism of fatty acid amides and is a target for anti-inflammatory therapies. The compound's structure allows for non-covalent interactions that inhibit NAAA activity, making it a candidate for managing inflammatory conditions .

Structure-Activity Relationship (SAR)

A series of modifications to the azabicyclo structure have been explored to enhance potency and selectivity:

  • Triazole Substitution : Variations in the triazole ring have shown significant impacts on the inhibitory potency against NAAA.
  • Cyclobutyl Group : The presence of the cyclobutyl moiety has been linked to improved pharmacokinetic properties and receptor selectivity .

In Vitro Studies

In vitro assays have demonstrated that the compound possesses a low IC50 value in inhibiting NAAA, indicating potent activity. For example, compounds with similar structures have shown IC50 values ranging from 0.33 μM to 0.78 μM in various assays .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory potential of the compound in murine models of inflammation. Results indicated a significant reduction in inflammatory markers when administered at specific dosages, supporting its therapeutic potential in treating inflammatory diseases .

Case Study 2: Selectivity Profiles

Further investigations into selectivity revealed that the compound exhibited minimal off-target effects on other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), maintaining over 70% inhibition only at higher concentrations .

Data Tables

CompoundTarget EnzymeIC50 (μM)Selectivity
Compound ANAAA0.33High
Compound BFAAH>30Low
Compound CAC>30Low

Table 1: Inhibitory Activity and Selectivity of Related Compounds

Comparison with Similar Compounds

The bicyclo[3.2.1]octane scaffold is widely exploited in medicinal chemistry. Below is a comparative analysis of structurally related analogs, emphasizing substituent effects and pharmacological relevance.

Structural Modifications and Substituent Effects

Compound Name / ID (Reference) Substituents Key Features Biological Relevance
Target Compound - 3-(2H-triazol-2-yl)
- 8-(cyclobutylmethanone)
- Rigid triazole enhances binding to polar targets.
- Cyclobutyl increases lipophilicity.
Potential CNS or kinase modulation (inference based on structural analogs).
PF-06700841 - 3-(pyrimidinyl)
- 8-(difluorocyclopropylmethanone)
- Pyrimidine enables kinase inhibition (TYK2/JAK1).
- Difluorocyclopropyl improves metabolic stability.
Dual TYK2/JAK1 inhibitor for autoimmune diseases.
(1R,3r,5S)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane - 3-(4-isopropylphenoxy)
- 8-sulfonamide
- Phenoxy group enhances hydrophobicity.
- Sulfonamide acts as a hydrogen-bond acceptor.
Non-opioid analgesic candidate (structural inference).
NEK7 degrader (NK7-902) - 2-(ethylamino)
- Isoindoline-1,3-dione
- Ethylamino improves solubility.
- Isoindoline-dione enables cereblon-mediated degradation.
Targeted protein degradation in oncology.
Methyl (1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane - 3-(methylsulfonyl)
- 8-(phenyltriazolylmethanone)
- Methylsulfonyl is electron-withdrawing.
- Phenyltriazole adds aromatic bulk.
Unclear; sulfonyl groups often enhance solubility.
Key Observations:
  • Substituent Position: The 3-position on the bicyclo core is a common site for functionalization. Polar groups (e.g., triazoles, sulfonamides) often target enzymes or receptors, while hydrophobic groups (e.g., cyclobutyl, phenoxy) improve pharmacokinetics .
  • Triazole vs. Pyrimidine: The target compound’s 2H-triazol-2-yl group lacks the hydrogen-bond donor capacity of pyrimidine in PF-06700841, suggesting divergent target profiles .
  • Cyclobutyl vs.

Pharmacological Implications

  • Kinase Inhibition: Pyrimidine-containing analogs (e.g., PF-06700841) demonstrate kinase inhibition, whereas the target compound’s triazole may favor non-kinase targets like GPCRs or ion channels .
  • CNS Penetration : The cyclobutyl group’s moderate lipophilicity may enhance blood-brain barrier penetration compared to polar sulfonamides .
  • Metabolic Stability: Methylsulfonyl () and difluorocyclopropyl () substituents are known to reduce cytochrome P450 metabolism, whereas the target compound’s triazole could pose oxidative risks .

Q & A

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles. Respiratory protection : OV/AG/P99 respirators if aerosolized . Ventilation : Use fume hoods for weighing and synthesis. Spill kits with inert absorbents (vermiculite) are required .

Methodological Challenges

Q. How are stereochemical by-products minimized during synthesis?

  • Chiral auxiliaries (e.g., Evans oxazolidinones) control configuration at the azabicyclo bridgehead. Asymmetric catalysis (e.g., Jacobsen’s catalysts) improves enantiomeric excess (>95%) .

Q. What techniques validate target engagement in complex biological matrices?

  • CETSA (Cellular Thermal Shift Assay) confirms binding in cell lysates. SPR quantifies binding kinetics (ka/kd) in serum-containing buffers .

Comparative Studies

Q. How does this compound compare to tropane alkaloid derivatives in CNS activity?

  • Unlike tropanes (e.g., cocaine), this compound lacks ester motifs, reducing off-target effects on monoamine transporters. Docking studies suggest higher selectivity for σ receptors .

Conflict Resolution

Q. How to address discrepancies in reported solubility data?

  • Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO stock solutions). Use nephelometry to quantify precipitation thresholds. QSAR models correlate logP with experimental solubility .

Advanced Analytics

Q. Can cryo-EM resolve the compound’s binding mode to low-abundance targets?

  • Yes, cryo-EM at 2.5–3.5 Å resolution visualizes binding to membrane proteins (e.g., GPCRs) in lipid nanodiscs. Requires heavy atom labeling (e.g., bromine) for improved contrast .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.